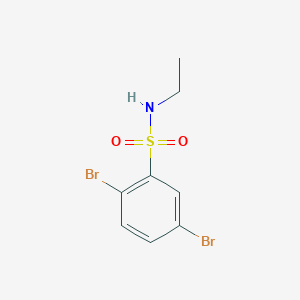
2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative, which means that it contains a functional group consisting of a sulfur atom, a nitrogen atom, and two oxygen atoms. The compound has a molecular formula of C13H20BrNO3S and a molecular weight of 346.27 g/mol.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide involves the binding of the compound to the active site of the target protein or enzyme. This binding inhibits the activity of the protein or enzyme, leading to a decrease in the biological process that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein or enzyme that it targets. For example, inhibition of carbonic anhydrase by the compound can lead to a decrease in the production of bicarbonate ions, which can affect the body's ability to regulate pH. Inhibition of histone deacetylases by the compound can lead to changes in gene expression, which can affect various biological processes such as cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide in lab experiments is its specificity for certain proteins and enzymes. This allows researchers to study the role of these proteins and enzymes in biological processes with high precision. However, one limitation of the compound is its potential toxicity, which can affect the viability of cells and organisms in lab experiments.
Future Directions
There are several future directions for the use of 2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide in scientific research. One direction is the development of more potent and specific inhibitors of certain proteins and enzymes. Another direction is the study of the compound's effects on different biological systems and processes. Additionally, the compound's potential as a therapeutic agent for certain diseases could be explored in future research.
Synthesis Methods
The synthesis of 2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography using a suitable solvent system.
Scientific Research Applications
2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide has been widely used in scientific research as a tool to study the role of certain proteins and enzymes in various biological processes. For example, the compound has been used to study the inhibition of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been used to study the inhibition of histone deacetylases, enzymes that play a role in the regulation of gene expression.
properties
Molecular Formula |
C13H20BrNO3S |
|---|---|
Molecular Weight |
350.27 g/mol |
IUPAC Name |
2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-18-7-5-6-15-19(16,17)13-9-11(3)10(2)8-12(13)14/h8-9,15H,4-7H2,1-3H3 |
InChI Key |
GJVRAVXWKFXFDV-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















